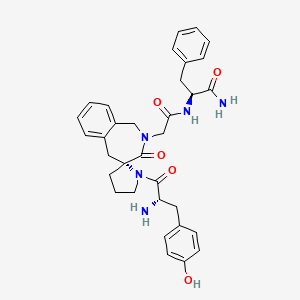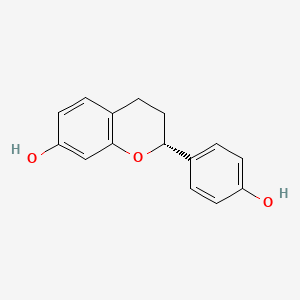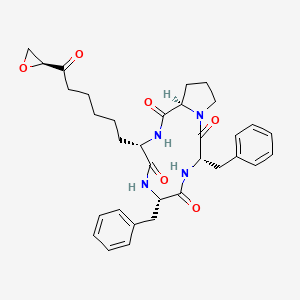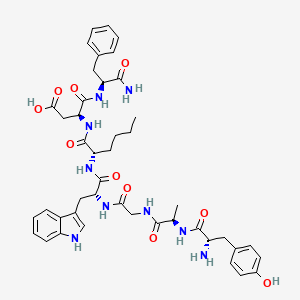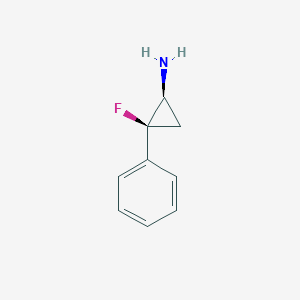
trans-2-Fluoro-2-phenylcyclopropylamin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2-fluoro-2-phenylcyclopropylamin is a fluorinated phenylcyclopropylamine derivative. This compound is known for its role as a competitive inhibitor of microbial tyramine oxidase, making it a subject of interest in medicinal chemistry . The presence of a fluorine atom in its structure significantly influences its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trans-2-fluoro-2-phenylcyclopropylamin can be synthesized through various methods. One common approach involves the cyclopropanation of styrene derivatives with fluorinated reagents under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, and proceeds under mild to moderate temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Trans-2-fluoro-2-phenylcyclopropylamin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trans-2-fluoro-2-phenylcyclopropylamin has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Mechanism of Action
Trans-2-fluoro-2-phenylcyclopropylamin exerts its effects primarily by inhibiting monoamine oxidase enzymes, specifically monoamine oxidase type A and type B. This inhibition occurs through the formation of a covalent bond between the compound and the enzyme’s active site, leading to a decrease in enzyme activity. The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and inhibitory potency .
Comparison with Similar Compounds
Similar Compounds
Tranylcypromine: A non-fluorinated analog with similar inhibitory effects on monoamine oxidases.
2-Fluoro-1-phenylcyclopropylmethylamine: A related compound with a different substitution pattern on the cyclopropane ring.
Uniqueness
Trans-2-fluoro-2-phenylcyclopropylamin is unique due to the presence of the fluorine atom, which significantly enhances its biological activity and chemical stability compared to non-fluorinated analogs. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H10FN |
|---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
(1S,2S)-2-fluoro-2-phenylcyclopropan-1-amine |
InChI |
InChI=1S/C9H10FN/c10-9(6-8(9)11)7-4-2-1-3-5-7/h1-5,8H,6,11H2/t8-,9-/m0/s1 |
InChI Key |
UJTQURLMCYMANH-IUCAKERBSA-N |
Isomeric SMILES |
C1[C@@H]([C@]1(C2=CC=CC=C2)F)N |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


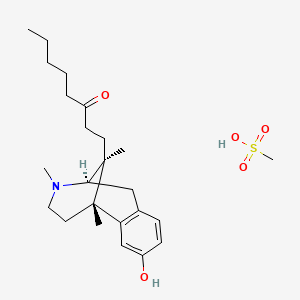


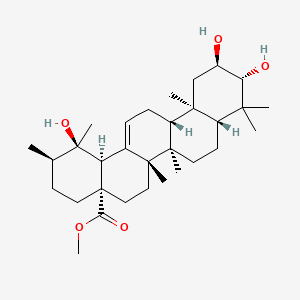
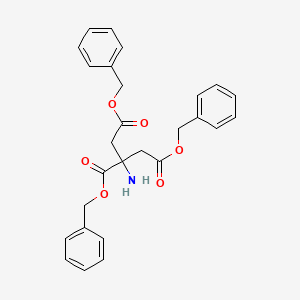
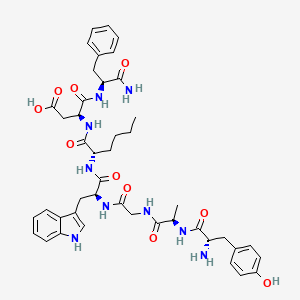
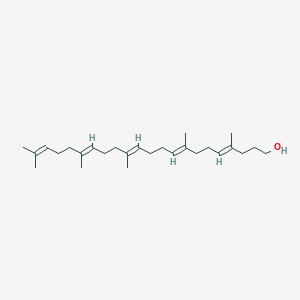
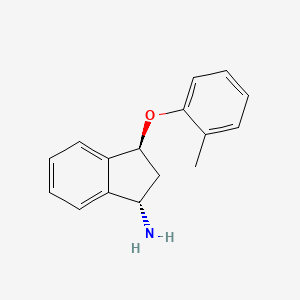
![5-[[2-(3-Carboxypropylamino)-5-methyl-4-oxo-3,1-benzoxazin-7-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B10853544.png)
